Bienvenue dans la boutique en ligne BenchChem!

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one

Enantioselective synthesis Stereochemistry Oxime reduction

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one (CAS 129306-06-5) is a spirocyclic oxime that serves a dual role as a key synthetic intermediate in the manufacture of the broad-spectrum fluoroquinolone antibiotic sitafloxacin (DU-6859a) and as a characterized impurity reference standard (Sitafloxacin Impurity for pharmaceutical quality control. The compound features the 5-azaspiro[2.4]heptane scaffold—a rigid bicyclic system fusing a cyclopropane and a pyrrolidine ring—with an (E)-configured hydroxyimino group at the 7-position and an N-benzyl substituent.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B14024544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC12C(=NO)CN(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C13H14N2O2/c16-12-13(6-7-13)11(14-17)9-15(12)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b14-11-
InChIKeyIIEDFFXQMZVILI-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one: Sitafloxacin Intermediate & Impurity Reference Standard


(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one (CAS 129306-06-5) is a spirocyclic oxime that serves a dual role as a key synthetic intermediate in the manufacture of the broad-spectrum fluoroquinolone antibiotic sitafloxacin (DU-6859a) and as a characterized impurity reference standard (Sitafloxacin Impurity 23) for pharmaceutical quality control . The compound features the 5-azaspiro[2.4]heptane scaffold—a rigid bicyclic system fusing a cyclopropane and a pyrrolidine ring—with an (E)-configured hydroxyimino group at the 7-position and an N-benzyl substituent [1]. This specific stereochemical and substitution pattern distinguishes it from closely related synthetic intermediates and impurities within the sitafloxacin synthetic pathway.

Why (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one Cannot Be Replaced by In-Class Analogs


Generic substitution with close structural analogs—such as the (Z)-oxime isomer, the parent 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane diketone, or 5-[(1R)-1-phenylethyl] variants—fails because the (E)-configured hydroxyimino group is a mandatory stereoelectronic requirement for the enantioselective reduction step that establishes the (7S)-amino configuration in the downstream sitafloxacin intermediate [1]. The N-benzyl substituent simultaneously serves as a protecting group and a modulator of reactivity during the oximation–reduction sequence, whereas alternative N-substituents (e.g., 1-phenylethyl) introduce additional chiral centers that alter diastereomeric outcomes and necessitate resolution steps that reduce overall yield [2]. Furthermore, in the context of impurity reference standards, only the exact (E)-isomer with the specified CAS registry matches the impurity profile required by regulatory guidelines for sitafloxacin quality control, where stereoisomeric impurities must be controlled below 0.1% (m/m) [3].

Quantitative Differentiation Evidence for (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one


(E)-Oxime Configuration as a Determinant of Enantioselective Reduction Outcome

The (E)-configuration of the hydroxyimino group at the 7-position is a prerequisite for the subsequent catalytic hydrogenation that yields the (7S)-amino intermediate. In the sitafloxacin synthetic route, the oxime derived from 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane is reduced with H₂ over Raney Ni to give 7-amino-5-benzyl-5-azaspiro[2.4]heptane [1]. The (E)-isomer provides the correct substrate geometry for enantioselective hydrogenation; the corresponding (Z)-isomer would project the oxime oxygen into a sterically encumbered orientation that disfavors the required face-selective hydride delivery. The downstream chiral intermediate, 5-benzyl-7-amino-5-azaspiro[2.4]heptane, is subsequently resolved to ≥99% enantiomeric excess via kinetic resolution [2].

Enantioselective synthesis Stereochemistry Oxime reduction

Dual-Function Identity: Synthetic Intermediate and Impurity Reference Standard

This compound is cataloged as Sitafloxacin Impurity 23 and serves as an authenticated reference standard for analytical method validation and quality control release testing . In contrast, the parent diketone (5-benzyl-5-azaspiro[2.4]heptane-4,7-dione, CAS 129306-04-3) and the reduced amine (7-amino-5-benzyl-5-azaspiro[2.4]heptane, CAS 129306-07-6) are classified as different impurities or intermediates with distinct CAS numbers and regulatory identities. Sitafloxacin regulatory guidelines require stereoisomeric impurities to be controlled at ≤0.1% (m/m) [1], and impurity 23 is one of the specified markers that must be resolved and quantified.

Pharmaceutical quality control Impurity profiling Reference standards

N-Benzyl vs. N-(1-Phenylethyl) Substitution: Impact on Synthetic Efficiency

The N-benzyl substituent in the target compound avoids the introduction of an additional chiral center at the α-position of the N-substituent, which occurs in the 5-[(1R)-1-phenylethyl] analog (CAS not specified; structure: 5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione 7-oxime). The N-(1-phenylethyl) route generates a mixture of diastereomers that must be separated chromatographically, lowering overall yield [1]. The benzyl-protected route, in contrast, postpones chiral resolution to a later stage where kinetic resolution achieves ≥99% ee with higher throughput [2]. The N-benzyl group is also more readily removed via hydrogenolysis (H₂, Pd/C) than the N-(1-phenylethyl) group, facilitating final deprotection to the free 5-azaspiro[2.4]heptane amine [1].

Process chemistry Diastereomer resolution Synthetic route efficiency

Oxime Intermediate vs. Diketone Precursor: Enabling Chemoselective Reduction

The target hydroxyimino compound occupies a specific position in the synthetic sequence: the parent diketone 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane (CAS 129306-04-3) is converted to the oxime by treatment with hydroxylamine hydrochloride, and the oxime is subsequently reduced to the 7-amino compound [1]. The oxime functional group enables chemoselective reduction of the C=N bond at the 7-position while leaving the 4-position ketone intact for further functionalization. Direct reduction of the parent diketone would non-selectively reduce both carbonyls, producing an undesired mixture of alcohols. The physicochemical properties also differ: the oxime (MW 230.26, predicted LogP ≈ 1.3, solubility ~2.1 g/L at 25°C) exhibits distinct handling and storage requirements (2–8°C, sealed dry) compared to the diketone (MW 215.25) .

Chemoselectivity Functional group interconversion Amino-spiro intermediate

Downstream Pharmacological Relevance: Sitafloxacin Superiority over Comparator Fluoroquinolones

Although this compound itself is an intermediate and not a drug substance, its ultimate product—sitafloxacin—demonstrates quantifiable superiority over other fluoroquinolones, directly validating the choice of this intermediate in the synthetic route. Against 8,796 clinical bacterial isolates, sitafloxacin was the most active agent against gram-positive cocci and anaerobes, with MIC₉₀ values as low as 0.06 μg/mL against Streptococcus anginosus group—8-fold more potent than ciprofloxacin and 16-fold more potent than levofloxacin [1][2]. Against Streptococcus pneumoniae, sitafloxacin MIC₉₀ was 0.06 μg/mL, which is 4- to 64-fold more active than levofloxacin, ciprofloxacin, moxifloxacin, and tosufloxacin [3]. This activity profile is directly attributable to the (7S)-amino-5-azaspiro[2.4]heptane moiety that is constructed via the oxime intermediate.

Antibacterial activity MIC comparison Fluoroquinolone

Primary Procurement and Application Scenarios for (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one


GMP Sitafloxacin API Manufacturing: Enantioselective Intermediate Supply

This compound is procured as the penultimate intermediate in the Daiichi Sankyo synthetic route to sitafloxacin sesquihydrate. The (E)-configured oxime undergoes catalytic hydrogenation (H₂, RaNi, methanol) to yield 7-amino-5-benzyl-5-azaspiro[2.4]heptane, which is then subjected to kinetic resolution with tartaric acid derivatives to achieve ≥99% enantiomeric excess of the (7S)-enantiomer [1]. The enantiopure (7S)-amine is subsequently deprotected (H₂, Pd/C) to liberate the free (7S)-7-amino-5-azaspiro[2.4]heptane, which is condensed with the quinolone carboxylic acid core to furnish sitafloxacin. The validated process, as described in JP2978491B2 and US20030139628, relies on the specific (E)-oxime geometry for reproducible stereochemical outcomes [1][2].

Analytical Reference Standard for Sitafloxacin Impurity Profiling

As Sitafloxacin Impurity 23 (CAS 129306-06-5), this compound is an essential reference standard for pharmaceutical quality control laboratories performing impurity profiling of sitafloxacin drug substance and drug product. It is used to develop and validate HPLC and capillary electrophoresis methods capable of detecting and quantifying stereoisomeric impurities at the ≤0.1% (m/m) threshold mandated by drug regulatory agencies [3]. The standard is supplied at ≥98% purity with a full certificate of analysis (CoA) including HPLC, NMR, and MS characterization data, and is stored at 2–8°C under dry, sealed conditions . Regulatory filings (ANDA, DMF) require this specific impurity standard for method validation and batch release testing [3].

Process Development and Route Scouting for Next-Generation Fluoroquinolones

Medicinal chemistry and process R&D teams procure this oxime intermediate as a benchmark for evaluating alternative synthetic routes to the 5-azaspiro[2.4]heptane scaffold. The compound's structure–reactivity profile—particularly the chemoselectivity of the oxime reduction and the stability of the (E)-configuration under process conditions—serves as a reference point for designing improved catalytic asymmetric hydrogenation protocols or biocatalytic reduction methods [1]. The demonstrated downstream potency of sitafloxacin (MIC₉₀ 0.06 μg/mL against S. pneumoniae) also motivates the exploration of novel quinolonecarboxylic acid derivatives incorporating this spirocyclic amine moiety [4].

Reference Material for Spirocyclic Compound Characterization and Database Development

Academic and industrial research groups procure this compound as a structurally authenticated reference material for building spectral libraries (¹H NMR, ¹³C NMR, IR, HRMS) of spirocyclic oximes. The well-defined (E)-stereochemistry, combined with the rigid 5-azaspiro[2.4]heptane framework and the diagnostic spectroscopic signatures of the benzyl and hydroxyimino groups, makes it a valuable calibration standard for NMR method development targeting spiro compounds [2]. Its predicted physicochemical parameters (LogP ≈ 1.3, aqueous solubility ~2.1 g/L, boiling point 490.5 ± 45.0°C) contribute to QSAR model refinement for spirocyclic drug candidate libraries .

Quote Request

Request a Quote for (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.